2-Phenyl-4-nitroanisol physical and chemical properties
2-Phenyl-4-nitroanisol physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-4-nitroanisole
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 2-Phenyl-4-nitroanisole (CAS 15854-75-8). Due to the limited availability of published data for this specific compound, this guide synthesizes the available information and draws upon the well-characterized properties of structurally related nitroaromatic compounds, such as 2-nitroanisole, 4-nitroanisole, and 2-nitrodiphenyl ether. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, reactivity, synthesis, and safety considerations.
Chemical Identity and Structure
2-Phenyl-4-nitroanisole is an aromatic organic compound characterized by an anisole core substituted with a phenyl group at the 2-position and a nitro group at the 4-position. The presence of the electron-withdrawing nitro group, the ether linkage, and the biphenyl-like arrangement dictates its chemical behavior and physical properties.
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH3"]; N1 [label="N"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"];
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// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; O1 -- C7; C4 -- N1; N1 -- O2 [style=double]; N1 -- O3; C1 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;
// Add labels for functional groups label_nitro [label="NO2", pos="3.2,4.4!"]; label_methoxy [label="OCH3", pos="-3.5,0.8!"]; label_phenyl [label="Phenyl", pos="-1.4,-4.4!"]; } केंद Caption: Chemical structure of 2-Phenyl-4-nitroanisole.
Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 15854-75-8 | [1] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| InChIKey | (Not available) | |
| Canonical SMILES | (Not available) |
Physical Properties
Comparative Physical Properties of Related Anisoles
| Property | 2-Phenyl-4-nitroanisole | 2-Nitroanisole | 4-Nitroanisole | 2-Nitrodiphenyl ether |
| Appearance | (Predicted) Solid | Colorless to yellow-red liquid | Beige crystalline solid | Yellow to brown solid |
| CAS Number | 15854-75-8 | 91-23-6 | 100-17-4 | 2216-12-8 |
| Molecular Weight | 229.23 | 153.1 g/mol | 153.14 g/mol | 215.21 g/mol |
| Melting Point | (Predicted) > 54 °C | 10.5 °C | 51-54 °C | Not available |
| Boiling Point | (Predicted) > 277 °C | 277 °C | 258-260 °C | 195-197 °C |
| Density | (Predicted) > 1.25 g/cm³ | 1.25 g/cm³ (at 20°C) | 1.233 g/mL (at 25°C) | 1.2539 g/cm³ (at 21.5°C) |
| Solubility in Water | (Predicted) Low | Slightly soluble (1.69 g/L at 30°C) | Insoluble | Low solubility |
The introduction of the phenyl group at the 2-position is expected to increase the melting point and boiling point compared to 4-nitroanisole due to increased molecular weight and greater van der Waals forces. Solubility in water is predicted to be low, a common characteristic of nitroaromatic compounds.[2][8][9]
Synthesis and Purification
While a specific, validated protocol for the synthesis of 2-Phenyl-4-nitroanisole is not widely published, a plausible synthetic route can be devised based on standard organic chemistry transformations. A common approach for synthesizing substituted anisoles is through the Williamson ether synthesis.
Proposed Synthetic Pathway
A likely precursor would be 2-phenyl-4-nitrophenol. The synthesis would proceed by deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic substitution with a methylating agent.
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// Nodes start [label="2-Phenyl-4-nitrophenol"]; reagents [label="Base (e.g., K2CO3)\nMethylating Agent (e.g., CH3I)\nSolvent (e.g., DMF)"]; product [label="2-Phenyl-4-nitroanisole"];
// Edges start -> product [label="Williamson Ether Synthesis"]; reagents -> product [style=dotted, arrowhead=none]; } केंद Caption: Proposed synthesis of 2-Phenyl-4-nitroanisole.
General Experimental Protocol (Exemplified by 4-Nitroanisole Synthesis)
This protocol is adapted from the synthesis of 4-nitroanisole and would require optimization for the target molecule.[10]
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Reaction Setup : To a solution of the precursor phenol (e.g., 4-nitrophenol, 1.0 eq) in a suitable solvent such as DMF, add a base (e.g., K₂CO₃, 2.3 eq).
-
Methylation : Add a methylating agent (e.g., methyl iodide, 2.3 eq) to the mixture.
-
Reaction Conditions : Stir the solution at room temperature overnight. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction by adding water.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent like petroleum ether or hexane.[5]
Chemical Properties and Reactivity
The reactivity of 2-Phenyl-4-nitroanisole is governed by its three main functional components: the nitro group, the aromatic rings, and the ether linkage.
Reduction of the Nitro Group
A key reaction for nitroaromatic compounds, particularly in the context of drug development, is the reduction of the nitro group to an amine. This transformation is a gateway to a wide variety of further chemical modifications.
-
Catalytic Hydrogenation : This is a common method using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This method is generally clean and high-yielding.
-
Metal-Acid Reduction : Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) can also be used to reduce the nitro group.
The resulting 2-phenyl-4-aminoanisole would be a valuable intermediate for the synthesis of azo dyes, pharmaceuticals, and other fine chemicals.
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the nitro group deactivates the nitro-substituted ring towards electrophilic aromatic substitution. Conversely, the methoxy group and the phenyl substituent are activating. The directing effects of these groups will influence the position of any further substitution. The phenyl ring is also susceptible to electrophilic substitution, which could lead to a mixture of products.
Nucleophilic Aromatic Substitution
The strongly deactivating nitro group makes the aromatic ring electron-deficient, which can facilitate nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. However, in this molecule, these positions are already substituted.
Safety and Handling
While a specific safety data sheet for 2-Phenyl-4-nitroanisole is not available, the safety profile can be inferred from related nitroaromatic compounds. Nitroanisoles are generally considered hazardous.[3][4][5][11]
Hazard Identification
-
Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[5][11] Aromatic nitro compounds can be toxic to the blood, kidneys, liver, and central nervous system.[11]
-
Mutagenicity/Carcinogenicity : Some nitroaromatic compounds are mutagenic and are suspected of causing genetic defects or cancer.[7][8][11]
-
Reactivity : Can react explosively or violently with strong reducing agents or bases under certain conditions.[4][5][6][8]
Recommended Handling Procedures
-
Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[12]
-
First Aid :
-
Skin Contact : Immediately wash off with plenty of water.[12]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[12]
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.[11]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration.[12]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[5][14]
Potential Applications
Given its structure, 2-Phenyl-4-nitroanisole could serve as an intermediate in various fields:
-
Pharmaceuticals : The nitroaniline moiety is a common scaffold in medicinal chemistry. Reduction of the nitro group would yield an amine that could be further functionalized to create libraries of compounds for drug discovery.
-
Dyes and Pigments : Aromatic amines derived from this compound could be used in the synthesis of azo dyes.[9]
-
Materials Science : The biphenyl-like structure could be of interest in the development of liquid crystals or other advanced materials.
Conclusion
2-Phenyl-4-nitroanisole is a specialty chemical with limited currently available data. However, by understanding its structure and comparing it to well-characterized analogues, we can infer its key physical and chemical properties, devise plausible synthetic routes, and establish appropriate safety protocols. Its potential as a synthetic intermediate in pharmaceuticals and materials science warrants further investigation into its properties and reactivity. This guide provides a foundational understanding for researchers and professionals working with this or similar nitroaromatic compounds.
References
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Thermo Fisher Scientific. (2014, December 3). SAFETY DATA SHEET - 4-Nitroanisole. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-nitroanisole. Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 1520 - 2-NITROANISOLE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of p-nitroanisole. Retrieved from [Link]
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National Center for Biotechnology Information. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). ortho-Nitroanisole. In Some Aromatic Amines and related Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino,4-nitroanisole | C7H9N2O3+ | CID 91820211 - PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(3,4,5-Trimethoxybenzylamino)-4-nitroanisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitroanisole | C7H6BrNO3 | CID 78870 - PubChem. Retrieved from [Link]
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